Lisinopril Cyclohexyl Analogue is a chemical compound that serves as an impurity of the angiotensin-converting enzyme inhibitor, lisinopril. This analogue is primarily noted for its presence during the synthesis of lisinopril, arising from over-hydrogenation reactions. The compound is classified under the category of pharmaceutical impurities, specifically related to the synthesis and stability of lisinopril.
The cyclohexyl analogue is derived from the synthesis processes of lisinopril, which is widely used in treating hypertension and heart failure. The compound's presence has been documented in various studies focusing on the characterization and identification of impurities in lisinopril formulations .
The synthesis of Lisinopril Cyclohexyl Analogue can be achieved through several methods, primarily involving hydrogenation processes. One common route involves the condensation of L-lysine derivatives with other reagents followed by hydrogenation using a catalyst such as Raney Nickel or Rhodium.
Technical Details:
The detailed pathway includes multiple intermediates, where careful control of reaction conditions such as temperature and pressure is crucial to minimize impurity formation .
The molecular formula for Lisinopril Cyclohexyl Analogue is with a molecular weight of approximately 411.54 g/mol. Its structural representation can be described in terms of its functional groups, including amino acids and carboxylic acid moieties.
Molecular Data:
Lisinopril Cyclohexyl Analogue participates in various chemical reactions primarily during its synthesis and degradation processes. Key reactions include:
Technical Details: The formation of this analogue as an impurity highlights the importance of reaction conditions such as pH and temperature during synthesis to avoid unwanted by-products .
The mechanism by which Lisinopril Cyclohexyl Analogue operates mirrors that of lisinopril itself, primarily functioning as an inhibitor of angiotensin-converting enzyme (ACE).
Data on Mechanism:
Relevant data indicates that maintaining optimal storage conditions can prolong the shelf life and efficacy of this compound when used in research or pharmaceutical applications .
Lisinopril Cyclohexyl Analogue, formally designated as Lisinopril EP Impurity F in the European Pharmacopoeia, has the systematic IUPAC name:(2S)-1-[(2S)-6-Amino-2-[[(1S)-1-carboxy-3-cyclohexylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid [2] [3] [4]. Its molecular formula is C₂₁H₃₇N₃O₅, with a molecular weight of 411.54 g/mol [2] [3] [4]. The CAS registry number is 1132650-67-9, universally recognized in chemical databases and regulatory documents [3] [4] [6].
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | (2S)-1-[(2S)-6-Amino-2-[[(1S)-1-carboxy-3-cyclohexylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
Synonyms | Lisinopril EP Impurity F, Cyclohexyl Analogue |
CAS Number | 1132650-67-9 |
Molecular Formula | C₂₁H₃₇N₃O₅ |
Molecular Weight | 411.54 g/mol |
The compound features three chiral centers, all with (S)-configuration, mirroring the stereochemistry of the parent drug lisinopril [3] [4]. This configuration is critical for its structural relationship to lisinopril and is explicitly denoted in its IUPAC name. The (S,S,S)-stereoisomer is the specified pharmacopoeial impurity; other stereoisomers (e.g., R-configured variants) are not reported for this analogue in the literature surveyed. The rigid cyclohexyl group may influence conformational flexibility compared to lisinopril’s phenyl group, but no isomeric variations of this specific analogue are documented [1] [4].
The core distinction from lisinopril lies in the replacement of the phenyl ring with a cyclohexyl group (see Table 2). Lisinopril contains a 4-phenylbutyl side chain attached to the amino acid backbone, whereas the cyclohexyl analogue features a 3-cyclohexylpropyl moiety [1] [2] [4]. This modification:
Table 2: Structural Comparison with Lisinopril
Feature | Lisinopril | Cyclohexyl Analogue |
---|---|---|
Aromatic/Aliphatic Group | Phenylbutyl (C₆H₅-CH₂-CH₂-CH₂-) | Cyclohexylpropyl (C₆H₁₁-CH₂-CH₂-CH₂-) |
Molecular Formula | C₂₁H₃₁N₃O₅ | C₂₁H₃₇N₃O₅ |
Key Functional Groups | −NH₂, −COOH (x2), −CONH− | −NH₂, −COOH (x2), −CONH− |
Chromatographic Behavior | Higher polarity | Lower polarity (increased retention) |
Comprehensive ¹H and ¹³C NMR data confirm the structure. Key features in D₂O or DMSO-d₆ solvents include:
Electrospray Ionization Mass Spectrometry (ESI-MS) shows a prominent [M+H]⁺ ion at m/z 411.3 (calc. 411.27 for C₂₁H₃₈N₃O₅⁺) [1] [4] [9]. Major fragments arise from:
Limited crystallographic data is available. The compound presents as a white to light gray solid [4]. Its melting point is reported as 157–161°C (decomposition) [4]. No single-crystal X-ray structures are documented in the literature reviewed, suggesting challenges in crystallization. Solid-state properties (hygroscopicity, polymorphism) remain uncharacterized.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1